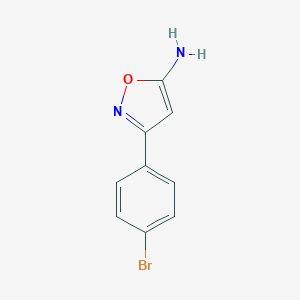

3-(4-Bromophenyl)isoxazol-5-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWRDXQHQYRFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409742 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-53-7 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 4 Bromophenyl Isoxazol 5 Amine

Photochemical Reactivity Studies (e.g., Photocycloaddition)

While specific photochemical studies on 3-(4-Bromophenyl)isoxazol-5-amine are not extensively documented in the reviewed literature, the photochemical behavior of the isoxazole (B147169) core is a subject of considerable investigation. The intrinsic photochemistry of isoxazoles can be harnessed for various synthetic transformations, including rearrangements and cycloadditions. rsc.org

Upon irradiation, typically with UV light in the range of 200–330 nm, isoxazoles are known to undergo photoisomerization. nih.govacs.org This process is generally believed to proceed through the homolytic cleavage of the weak N-O bond to form a key acyl azirine intermediate. nih.govacs.org This highly strained intermediate can then rearrange to form various products, with oxazoles being a common outcome. nih.govacs.org Another potential pathway for the acyl azirine intermediate involves its conversion to ketenimine species, which are highly reactive electrophiles and valuable building blocks in organic synthesis. nih.gov A continuous photochemical process has been developed to generate and isolate these ketenimines from trisubstituted isoxazoles. nih.gov

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, has been extended to include isoxazoles as the alkene component. beilstein-journals.org The reaction of isoxazoles with aldehydes can lead to the formation of oxetanes, which are versatile intermediates. beilstein-journals.org However, the stability of these isoxazole-derived oxetanes can be an issue, as they are often sensitive to acid and heat, potentially reverting to the starting materials. beilstein-journals.org The substitution pattern on the isoxazole ring plays a crucial role in the efficiency and outcome of these photochemical reactions. beilstein-journals.org

Given these general principles, it is plausible that this compound could undergo similar photochemical transformations. The presence of the 4-bromophenyl and amino substituents would likely influence the photophysical properties and the stability of the intermediates, potentially leading to novel photochemical outcomes. However, without specific experimental data, this remains a topic for future investigation.

| Photochemical Reaction Type | General Isoxazole Substrate | Typical Products | Key Intermediates | Ref |

| Photoisomerization | Substituted Isoxazoles | Oxazoles | Acyl azirines | nih.govacs.org |

| Photochemical Rearrangement | Trisubstituted Isoxazoles | Ketenimines | Acyl azirines | nih.gov |

| Paternò–Büchi Reaction | Methylated Isoxazoles | Oxetanes | 1,4-Biradicals | beilstein-journals.org |

Advanced Characterization Methodologies for Isoxazole Compounds

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 3-(4-Bromophenyl)isoxazol-5-amine by mapping its chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from closely related analogues like 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) and other substituted isoxazoles. rsc.org

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the amine group. The protons on the 4-bromophenyl ring would typically appear as a set of doublets in the aromatic region (approximately 7.6-7.8 ppm) due to ortho- and meta-coupling. The single proton on the isoxazole (B147169) ring (at the C4 position) would likely resonate as a singlet further upfield (around 6.0-6.8 ppm). The amine (NH2) protons would present as a broad singlet, the position of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The isoxazole ring carbons are expected at approximately 160-170 ppm (C3 and C5) and around 95-100 ppm (C4). rsc.org The carbons of the bromophenyl ring would appear in the typical aromatic region of 120-135 ppm, with the carbon atom bonded to the bromine atom showing a distinct shift.

Expected NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Protons | ~ 7.6 - 7.8 | Doublet | 2H, Phenyl |

| Aromatic Protons | ~ 7.7 - 7.9 | Doublet | 2H, Phenyl |

| Isoxazole Proton | ~ 6.0 - 6.8 | Singlet | 1H, Isoxazole-H4 |

| Amine Protons | Variable | Broad Singlet | 2H, -NH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| C5 | ~ 170 | Isoxazole | |

| C3 | ~ 162 | Isoxazole | |

| Aromatic Carbons | ~ 125 - 132 | Phenyl |

Note: The data in this table is predictive and based on analogous structures reported in the literature. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would confirm the presence of the amine, isoxazole, and bromophenyl groups.

Key expected absorption bands include N-H stretching vibrations for the primary amine (typically around 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring (around 1640 cm⁻¹), N-O stretching (around 1420 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and the C-Br stretching vibration at a lower wavenumber (around 680 cm⁻¹). ajrconline.orgresearchgate.net

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amine (-NH₂) | 3300 - 3500 | N-H Stretch |

| Isoxazole Ring | ~ 1640 | C=N Stretch |

| Aromatic Ring | 1450 - 1600 | C=C Stretch |

| Isoxazole Ring | ~ 1420 | N-O Stretch |

Note: The data presented is based on characteristic values for the specified functional groups. ajrconline.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₇BrN₂O), the theoretical monoisotopic mass can be calculated with high precision. This technique is crucial for confirming the molecular formula of the synthesized compound.

Calculated HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₉H₇⁷⁹BrN₂O | 237.9742 |

| [M]⁺ | C₉H₇⁸¹BrN₂O | 239.9721 |

| [M+H]⁺ | C₉H₈⁷⁹BrN₂O | 238.9819 |

Note: The values are calculated theoretical masses. The presence of bromine results in a characteristic isotopic pattern (M and M+2) of nearly equal intensity. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While the specific crystal structure of this compound is not publicly available, analysis of a closely related compound, N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, offers insight into the likely solid-state features. heterocyclics.com For this analogue, the 4-bromophenyl and the isoxazole moieties are nearly coplanar. In the crystal lattice, molecules are often linked by intermolecular interactions, which can include hydrogen bonds and π–π stacking between aromatic rings. heterocyclics.com

Crystallographic Data for an Analogous Isoxazole Compound

| Parameter | N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine |

|---|---|

| Chemical Formula | C₁₂H₁₁BrN₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6406 (4) |

| b (Å) | 8.8709 (5) |

| c (Å) | 9.1052 (5) |

| α (°) | 97.024 (2) |

| β (°) | 102.961 (1) |

| γ (°) | 92.786 (2) |

| Volume (ų) | 595.06 (6) |

| Z | 2 |

Note: The data is for the related structure N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine and serves as an illustrative example. heterocyclics.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity verification of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is a key technique for assessing its purity.

Commercial suppliers of this compound report purities of 97% to over 99%, as determined by HPLC. heterocyclics.comchemimpex.com This indicates that HPLC is a suitable and effective method for quantifying the compound and any potential impurities. The isolation and purification of isoxazole derivatives often rely on column chromatography, using silica (B1680970) gel as the stationary phase and a mixture of organic solvents (like hexane (B92381) and ethyl acetate) as the mobile phase. rsc.orgajrconline.org Thin-Layer Chromatography (TLC) is also routinely used to monitor the progress of reactions and to identify appropriate solvent systems for column chromatography. ajrconline.org

Biological Activity and Pharmacological Potential of 3 4 Bromophenyl Isoxazol 5 Amine Analogues

Antimicrobial Activity Profile

Analogues of 3-(4-Bromophenyl)isoxazol-5-amine have shown promising activity against various microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The search for new antibacterial agents is critical in the face of rising antimicrobial resistance. Thiazole (B1198619) substituted isoxazole (B147169) and pyrazole (B372694) analogues have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, isoxazole-amide 8a showed good antibacterial activity against Staphylococcus aureus, while compound 10d displayed a significant inhibitory zone against Escherichia coli. connectjournals.com Similarly, a series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives exhibited promising in vitro antimicrobial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis and Staphylococcus aureus) strains. pnrjournal.com

Furthermore, novel 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Compounds p2, p3, p4, and p6 from this series showed promising antimicrobial activity, comparable to the standard drug norfloxacin. nih.gov The antibacterial activity of these compounds is often evaluated using methods like the agar (B569324) well diffusion method and the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For example, pyrazine (B50134) carboxamides have been tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), with compound 5d showing the most potent activity with an MIC of 6.25 mg/mL. mdpi.com

Interactive Table: Antibacterial Activity of Selected Analogues

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Isoxazole-amide 8a | Staphylococcus aureus | Good antibacterial activity | connectjournals.com |

| Compound 10d | Escherichia coli | Good inhibitory zone | connectjournals.com |

| Thiazolidin-4-one derivatives | E. coli, B. subtilis, S. aureus | Promising antimicrobial activity | pnrjournal.com |

| Pyrazine carboxamide 5d | XDR S. Typhi | MIC of 6.25 mg/mL | mdpi.com |

Antifungal Efficacy

In addition to antibacterial properties, these analogues have also been evaluated for their antifungal potential. A series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives were tested against fungal strains such as Candida albicans and Aspergillus niger, showing promising results. pnrjournal.com Similarly, novel 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated against Candida albicans and Aspergillus niger, with some compounds exhibiting activity comparable to the standard antifungal drug fluconazole. nih.gov

The antifungal activity of these compounds is often linked to their chemical structure, with certain substitutions enhancing their efficacy. For example, some synthesized N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides derivatives have shown good anti-fungal activity when compared to the reference drug Ketoconazole. semanticscholar.orgresearchgate.net The presence of a thiazole moiety has been shown to enhance in vitro anti-Candida activity. mdpi.com

Interactive Table: Antifungal Activity of Selected Analogues

| Compound/Derivative Series | Test Organism | Activity | Reference |

|---|---|---|---|

| 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives | Candida albicans, Aspergillus niger | Promising results | pnrjournal.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Candida albicans, Aspergillus niger | Comparable to fluconazole | nih.gov |

| N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides | Fungal strains | Good anti-fungal activity | semanticscholar.orgresearchgate.net |

Antitubercular Properties

The global health threat of tuberculosis has spurred research into new therapeutic agents. Substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been identified as having growth inhibitory activity against Mycobacterium tuberculosis strains. nih.govnih.gov These compounds have shown potent bactericidal activity against both drug-susceptible and drug-resistant strains, with low cytotoxicity towards eukaryotic cells. nih.gov Medicinal chemistry campaigns have focused on optimizing these structures to improve their metabolic stability while maintaining good antitubercular activity. nih.govnih.gov

Anti-inflammatory and Analgesic Investigations

Several analogues of this compound have been investigated for their potential to alleviate inflammation and pain. A series of novel isoxazole coupled quinazolin-4(3H)-one derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov These compounds exhibited mild to good activity in tail-flick and carrageenan-induced foot paw edema tests, with one compound, 2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-yl)phenyl)quinazolin-4(3H)-one 5e, emerging as the most active. nih.gov

The anti-inflammatory and analgesic effects of these compounds are often attributed to their ability to modulate inflammatory pathways. For instance, 3,4-oxo-isopropylidene-shikimic acid, an analog of shikimic acid, was found to reduce inflammation and pain in various animal models. nih.gov It decreased the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and malondialdehyde (MDA). nih.gov Similarly, 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated pronounced analgesic and anti-inflammatory activity, with one dose being more effective than diclofenac (B195802) sodium in reducing inflammation. biomedpharmajournal.org

Interactive Table: Anti-inflammatory and Analgesic Activity of Selected Analogues

| Compound/Derivative Series | Test Model | Activity | Reference |

|---|---|---|---|

| Isoxazole coupled quinazolin-4(3H)-one derivatives | Tail-flick, Carrageenan-induced paw edema | Mild to good analgesic and anti-inflammatory activity | nih.gov |

| 3,4-oxo-isopropylidene-shikimic acid | Xylene-induced ear edema, Carrageenan-induced paw edema, Acetic acid-induced writhing, Hot plate test | Reduction of inflammation and pain | nih.gov |

Anticancer and Antitumor Efficacy

The development of novel anticancer agents is a major focus of pharmaceutical research. Analogues of this compound have shown potential in this area. A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested for their anticancer activity against a panel of 58 cancer cell lines. nih.gov Some of these compounds demonstrated significant anticancer activity, with compound 4e being particularly effective against the CNS cancer cell line SNB-75. nih.gov Compound 4i showed promising activity against several cancer cell lines, including SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5. nih.gov

Furthermore, novel 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for their in vitro anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). nih.gov Compound p2 from this series was found to be the most active. nih.gov The antitumor activity of 5-amino-4-imidazolethiocarboxamide derivatives has also been demonstrated in various animal tumors. nih.gov

Interactive Table: Anticancer Activity of Selected Analogues

| Compound/Derivative Series | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4e, 4i) | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | Significant growth inhibition | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 | Most active in the series | nih.gov |

Antiviral Activity against Specific Pathogens (e.g., Zika Virus, HSV, RNA viruses)

The antiviral potential of this compound analogues has been explored against a range of viruses. Novel 5-isoxazol-5-yl-2′-deoxyuridines have been synthesized and shown to exhibit antiviral activity against Herpes Simplex Virus (HSV) and several RNA viruses, including Coxsackie B3, vesicular stomatitis virus (VSV), and Encephalomyocarditis virus (EMCV). nih.gov Some of these isoxazole nucleosides were found to be more active than the reference drug ribavirin (B1680618) against certain RNA viruses. nih.gov

Specifically, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine was identified as a potent and selective inhibitor of HSV-1 and varicella-zoster virus (VZV) replication. nih.gov Its selectivity is believed to be due to preferential phosphorylation by the viral thymidine (B127349) kinase. nih.gov

Interactive Table: Antiviral Activity of Selected Analogues

| Compound/Derivative Series | Virus(es) | Activity | Reference |

|---|---|---|---|

| 5-isoxazol-5-yl-2′-deoxyuridines | HSV-1, HSV-2, Coxsackie B3, VSV, EMCV | Moderate antiviral activities | nih.gov |

Central Nervous System (CNS) Activities

The isoxazole scaffold is recognized as a privileged core structure in the development of therapeutics for neuropsychiatric conditions. nih.gov Its derivatives are explored for a variety of CNS applications, owing to their ability to interact with key neurological targets. nih.govresearchgate.net

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including isoxazole derivatives. mdpi.com The anticonvulsant activity of this class of compounds is often associated with their ability to modulate ion channels or interact with neurotransmitter receptors. researchgate.net For instance, some isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in neurological disorders. researchgate.netmdpi.com

While direct studies on this compound analogues are limited, research on structurally related compounds highlights the potential importance of the bromophenyl moiety. The presence of an electronegative substituent, such as the bromine atom on the phenyl ring, is often a key feature for anticonvulsant activity in related heterocyclic structures like oxadiazoles. nih.gov Studies on other heterocyclic systems have shown that compounds bearing a 4-bromophenyl group can exhibit significant anticonvulsant effects. For example, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide demonstrated the most pronounced anticonvulsant activity among a series of tested compounds in both pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com

Table 1: Anticonvulsant Activity of a Structurally Related Bromophenyl Analogue

| Compound Name | Seizure Model | Observed Activity | Source |

|---|---|---|---|

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Maximal Electroshock (MES) | Reduced number of deaths to 10% (vs. 90% in control); reduced total seizure duration by 88.5%. | japsonline.com |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Pentylenetetrazole (PTZ) | Reduced seizure duration by 2.4 times and seizure severity by 5.5 times. | japsonline.com |

The quest for novel antidepressants with alternative mechanisms of action has drawn attention to nicotinic acetylcholine (B1216132) receptors (nAChRs) as potential therapeutic targets. nih.gov Specifically, ligands that are selective for the α4β2 subtype of nAChR are considered promising for the development of new antidepressant medications. nih.gov

In this context, isoxazole analogues have emerged as promising candidates. Researchers have developed isoxazole analogues of Sazetidine-A, a known α4β2 nAChR agonist, by replacing its metabolically unstable acetylene (B1199291) group with an isoxazole ring. These novel compounds were found to be selective α4β2-nAChR partial agonists and demonstrated encouraging antidepressant-like effects in the mouse forced swim test. One of the lead compounds from this series also showed a favorable preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, suggesting its potential for further development as a novel antidepressant. nih.gov

Table 2: Activity Profile of Isoxazole Analogues with Antidepressant Potential

| Compound Class | Mechanism of Action | In Vivo Model | Key Findings | Source |

|---|---|---|---|---|

| Isoxazole Analogues of Sazetidine-A | Selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists | Mouse Forced Swim Test | Exhibited promising antidepressant behavioral profiles. | nih.gov |

Enzyme Inhibition and Receptor Binding Studies

Analogues of this compound have been evaluated for their ability to interact with various enzymes and receptors, revealing potential therapeutic applications in inflammation and other pathological conditions.

Isoxazole derivatives are widely recognized for their anti-inflammatory properties. mdpi.comnih.govnih.gov Research has shown that specific structural features, such as halogen substitutions on an associated phenyl ring, can significantly enhance this activity.

A study on isoxazolo[5,4-d]isoxazol-3-yl aryl methanones found that compounds with chloro or bromo substitutions on the phenyl ring displayed noteworthy anti-inflammatory effects. nih.gov Similarly, another investigation into newly synthesized isoxazole derivatives identified three compounds, 5b, 5c, and 5d, as having superior anti-inflammatory activity compared to the standard drug diclofenac sodium in a carrageenan-induced rat paw edema model. nih.gov These findings suggest that the 4-bromophenyl group in the target compound's analogues is a favorable feature for modulating inflammatory responses, likely through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Table 3: Anti-Inflammatory Activity of Selected Isoxazole Analogues

| Compound/Class | Key Structural Feature | In Vivo Model | Activity Highlight | Source |

|---|---|---|---|---|

| Isoxazolo[5,4-d]isoxazol-3-yl aryl methanones | Chloro or bromo substitution on phenyl ring | Not specified | Exhibited significant anti-inflammatory activity. | nih.gov |

| Compound 5b, 5c, 5d (3,5-disubstituted isoxazoles) | Varied substitutions | Carrageenan-induced paw edema | Showed superior anti-inflammatory potential compared to diclofenac. | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition The inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for many anti-inflammatory drugs. The isoxazole ring is a core structure in several selective COX-2 inhibitors, such as valdecoxib. nih.gov The structural basis for this selectivity often involves a pharmacophore group, such as a methanesulfonyl or sulfonamide on a phenyl ring, which fits into a secondary pocket present in the COX-2 enzyme but not in the COX-1 isoform. nih.gov

Research has confirmed that isoxazole derivatives are potent COX-2 inhibitors. One study highlighted that compounds with chloro or bromo substitutions on the phenyl ring were more selective towards COX-2. nih.gov Another series of novel isoxazole derivatives yielded compounds that were identified as potent and selective COX-2 inhibitors in vitro. nih.gov This body of evidence strongly supports the potential of this compound analogues as selective COX-2 inhibitors.

Histone Deacetylase (HDAC) Inhibition Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets for cancer therapy. nih.govnih.gov Several HDAC inhibitors have been developed, though many based on a hydroxamic acid zinc binding group (ZBG) have shown genotoxicity. nih.gov This has spurred the search for alternative ZBGs.

A significant breakthrough was the identification of HDAC6 inhibitors based on a completely new 3-hydroxy-isoxazole ZBG. nih.gov A series of these derivatives were synthesized and tested, with the most effective compound demonstrating an IC₅₀ of 700 nM for HDAC6 inhibition. nih.gov HDAC inhibition is also a known anticancer mechanism for other isoxazole derivatives, indicating the scaffold's versatility in targeting this enzyme class. nih.gov

Table 4: Enzyme Inhibitory Activity of Isoxazole Analogues

| Target Enzyme | Compound Class/Feature | Key Finding | Source |

|---|---|---|---|

| COX-2 | Isoxazoles with bromo-substitution on phenyl ring | Increased selectivity for COX-2. | nih.gov |

| COX-2 | Novel isoxazole derivatives (C3, C5, C6) | Identified as potent and selective COX-2 inhibitors. | nih.gov |

| HDAC6 | 3-hydroxy-isoxazole derivatives | Identified a novel ZBG for HDAC6; best compound had an IC₅₀ of 700 nM. | nih.gov |

P2Y14 Receptor Antagonism The P2Y₁₄ receptor is a G protein-coupled receptor that has emerged as an attractive therapeutic target for inflammatory diseases such as asthma and acute kidney injury. nih.govnih.gov Its antagonists are sought for their potential anti-inflammatory effects. nih.gov

In the search for novel P2Y₁₄ receptor antagonists, researchers have explored various chemical scaffolds. While a naphthalene-based structure has been a primary focus, a study investigating structure-activity relationships also synthesized and tested an anionic isoxazole derivative. This isoxazole compound was found to maintain moderate affinity for the P2Y₁₄ receptor, with an IC₅₀ value of ≤300 nM. nih.gov This finding provides direct evidence that the isoxazole ring can be incorporated into structures that effectively antagonize the P2Y₁₄ receptor, opening an avenue for the development of isoxazole-based anti-inflammatory agents acting through this mechanism.

Table 5: Receptor Binding Profile of an Isoxazole Analogue

| Receptor Target | Compound Type | Affinity (IC₅₀) | Therapeutic Potential | Source |

|---|---|---|---|---|

| P2Y₁₄ Receptor | Anionic Isoxazole Derivative | ≤300 nM | Anti-inflammatory diseases | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlations between Structural Modifications and Biological Potency

The biological strength of isoxazole (B147169) derivatives is intricately tied to the specific characteristics and placement of various chemical groups attached to the central isoxazole structure. Alterations to the phenyl ring, the isoxazole core, and the amine group can result in significant shifts in the compound's activity.

Influence of Halogen Substituents on Reactivity and Bioactivity

Halogen atoms, such as the bromine present in 3-(4-bromophenyl)isoxazol-5-amine, are critical in adjusting the molecule's reactivity and biological impact. The type of halogen and its location on the molecule can affect its electronic characteristics, how it dissolves in fats, and its capacity to form halogen bonds with biological targets.

The following interactive table details the impact of different halogen substituents on the anticonvulsant activity of a series of isoxazole-containing compounds.

| Compound ID | R (Substitution on Phenyl Ring) | Anticonvulsant Activity (MES, ED50 mg/kg) |

| 4a | H | >100 |

| 4b | 2-Cl | 40.5 |

| 4c | 4-Cl | 9.8 |

| 4d | 2-F | 65.3 |

| 4e | 4-F | 28.5 |

| 4f | 4-Br | 35.6 |

| 4g | 4-CH3 | >100 |

| 4h | 4-OCH3 | >100 |

| Data derived from a study on anticonvulsant 1,3,4-oxadiazole (B1194373) derivatives bearing an isoxazole moiety. |

Impact of Various Aromatic and Heteroaromatic Substituents on Activity Profiles

Swapping the phenyl ring at the 3-position of the isoxazole core with other aromatic or heteroaromatic structures can profoundly change the compound's biological activity profile. These modifications can alter the molecule's interactions with various biological targets, causing variations in potency and even shifting the type of biological activity observed.

For example, during the development of AMPA receptor potentiators based on a 3-aryl-isoxazol-5-amine structure, extensive modifications were made to the aromatic ring at the 3-position. Replacing the phenyl group with other systems, like naphthyl or differently substituted phenyl rings, resulted in a wide spectrum of potencies. The electronic properties of the substituents on the aromatic ring—whether they donate or withdraw electrons—can affect the electron distribution of the isoxazole core and its subsequent interaction with target proteins.

Optimization of Isoxazole Scaffolds for Enhanced Selectivity and Efficacy

The optimization of the isoxazole scaffold is a primary strategy for enhancing the selectivity and efficacy of potential drug candidates. This typically involves meticulously adjusting the substituents on the core structure to maximize interactions with the intended biological target while minimizing unintended off-target effects.

In the development of AMPA receptor modulators, optimizing the this compound scaffold has been a key focus. Researchers have systematically altered the amine group at the 5-position and the phenyl ring at the 3-position to boost potency and selectivity. For instance, adding specific alkyl or cycloalkyl groups to the 5-amino group can enhance the compound's pharmacokinetic properties and its fit within the binding site of the AMPA receptor. These targeted modifications aim to forge more specific interactions, such as hydrogen or hydrophobic bonds, with key amino acid residues in the target protein, thereby boosting efficacy.

Bioisosteric Replacements in Isoxazole Derivatives and their Pharmacological Implications

Bioisosteric replacement is a well-established technique in medicinal chemistry for modifying a lead compound's properties while preserving its desired biological activity. This involves substituting a functional group with another that possesses similar physical or chemical characteristics.

For isoxazole derivatives, bioisosteric replacements can be applied to several parts of the molecule. For instance, the isoxazole ring itself can sometimes be swapped with other five-membered heterocyclic rings to explore new chemical possibilities and potentially improve properties like metabolic stability or solubility.

Within the this compound structure, the bromine atom could be replaced by other groups of comparable size and electronic nature, such as a trifluoromethyl group, to investigate the relative importance of halogen bonding versus lipophilicity. The 5-amino group could also be substituted with other hydrogen bond donors or acceptors to clarify its role in target binding. Such replacements can lead to significant pharmacological consequences, resulting in compounds with modified potency, selectivity, and pharmacokinetic profiles.

Chiral Effects on Biological Activity and Selectivity

Chirality, the property of a molecule being non-superimposable on its mirror image, can profoundly influence its biological activity and selectivity. A chiral molecule exists as two enantiomers (mirror images), which can interact differently with chiral biological environments like receptors and enzymes.

In the realm of isoxazole derivatives, introducing a chiral center can produce enantiomers with distinct pharmacological profiles. For example, a study on isoxazoline-based monoamine oxidase (MAO) inhibitors revealed that the two enantiomers of a chiral compound displayed different potencies and selectivities for the MAO-A and MAO-B enzymes. One enantiomer proved to be a potent and selective inhibitor of MAO-B, whereas its counterpart was considerably less active. This underscores the critical importance of stereochemistry in designing isoxazole-based therapeutic agents. While this compound is not itself chiral, the addition of chiral substituents would require the separation and individual assessment of the resulting enantiomers to identify the more active and selective form.

Computational Investigations in the Research of 3 4 Bromophenyl Isoxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For 3-(4-Bromophenyl)isoxazol-5-amine, DFT calculations can provide a detailed picture of its electronic structure. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electron density, which is key to understanding the molecule's reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in a study of related 3,5-disubstituted-1,2,4-oxadiazole derivatives, DFT calculations were employed to analyze the HOMO-LUMO energy gaps to understand the influence of different substituents on the electronic structure. nih.gov

DFT can also be used to map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecular surface. For this compound, the MEP would highlight electron-rich regions, such as the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the amino group, as potential sites for hydrogen bonding and other electrostatic interactions. Conversely, electron-deficient regions can also be identified. Such analyses are crucial for elucidating potential reaction mechanisms at a molecular level.

Conformational Analysis and Energy Profiling

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. This is typically achieved by systematically rotating the single bonds in the molecule, particularly the bond connecting the phenyl ring to the isoxazole ring.

Quantum chemical methods like DFT can be used to calculate the potential energy of each conformation. By plotting the energy as a function of the dihedral angle of the rotating bond, a potential energy surface is generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for transition between them. For example, a conformational analysis of 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole revealed that different conformers were thermodynamically stable within a small energy difference. nih.gov This type of energy profiling is essential for understanding the flexibility of this compound and which conformations are most likely to be present under physiological conditions, a critical factor for its interaction with biological targets.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Studies with Biological Targets

FGFR1 Kinase: Fibroblast growth factor receptor 1 (FGFR1) is a target in cancer therapy. A study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors utilized molecular docking to understand their binding mechanism. nih.gov The docking experiments revealed that these compounds could form multiple hydrogen bonds within the FGFR1 binding site. nih.gov Given the structural similarities, it is plausible that this compound could also be investigated as a potential FGFR1 inhibitor, with docking studies predicting its binding orientation and key interactions within the ATP-binding pocket of the kinase.

Other Targets (FabH, Kre2p/Mnt1p, C5a): FabH (β-ketoacyl-ACP synthase III) is an essential enzyme in bacterial fatty acid synthesis, making it a target for novel antibiotics. Kre2p/Mnt1p are mannosyltransferases involved in fungal cell wall biosynthesis, representing antifungal targets. C5a is a protein of the complement system and a target for anti-inflammatory agents. Molecular docking could be employed to screen this compound against the crystal structures of these proteins to assess its potential as an antibacterial, antifungal, or anti-inflammatory agent, respectively. The docking would reveal potential binding poses and interactions, guiding further experimental validation.

Prediction of Binding Modes and Affinities

A primary output of molecular docking is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the protein's binding site. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in the docking of isoxazole derivatives against carbonic anhydrase, specific hydrogen bonds with histidine residues and van der Waals interactions with leucine (B10760876) and threonine were identified as crucial for binding. nih.gov

Docking programs also provide a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. These predicted affinities can be used to rank potential drug candidates. For example, in a study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, docking scores ranged from -6.502 to -8.341 kcal/mol, indicating efficient binding to the target protein. mdpi.com Such predictions for this compound against various targets would be instrumental in prioritizing it for further development.

Table 1: Illustrative Binding Affinity Data from Docking Studies of Related Compounds This table presents data from studies on analogous compounds to illustrate the type of results obtained from molecular docking.

| Compound Series | Target Protein | Range of Predicted Binding Affinities (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin | -6.502 to -8.341 | Asn258 | mdpi.com |

| Isoxazole derivatives | Carbonic Anhydrase | -11.43 to -13.53 (ΔGbind) | His94, His119, Thr199, Leu198 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules.

For a series of isoxazole derivatives, a QSAR study would begin by calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Physicochemical: LogP (lipophilicity), polar surface area (PSA).

Once the descriptors are calculated, a mathematical model (e.g., multiple linear regression, partial least squares) is built to correlate these descriptors with the experimentally determined biological activity (e.g., IC50 values).

A study on 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives successfully developed a QSAR model for their anti-inflammatory activity. nih.govresearchgate.net The model showed a good correlation between the observed and predicted activities, indicating its predictive power. nih.govresearchgate.net Similarly, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists identified that hydrophobicity and electronegativity at specific positions were crucial for agonistic activity. mdpi.comresearchgate.net

For this compound, a QSAR model could be developed as part of a larger study on a series of related compounds. This would help to understand the importance of the bromo-substituent on the phenyl ring and the amino group on the isoxazole ring for a particular biological activity. The resulting model could then be used to design new derivatives with potentially improved potency.

Table 2: Key Statistical Parameters in QSAR Model Validation This table outlines common statistical metrics used to assess the reliability and predictive power of a QSAR model.

| Parameter | Description | Desirable Value |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | Close to 1.0 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 for a good model |

| r²_pred (External r²) | Measures the predictive ability of the model for an external test set. | > 0.6 for a good model |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the complete crystal, this analysis provides a unique fingerprint of the molecular environment.

The Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), shape index, and curvedness to reveal key details about intermolecular contacts.

dnorm : This property highlights regions of significant intermolecular contact. Negative dnorm values, often colored red, indicate contacts shorter than the van der Waals (vdW) radii, suggesting strong interactions like hydrogen bonds. Positive values (blue) represent contacts longer than vdW radii, while white areas denote contacts at the vdW separation distance. conicet.gov.ar For a molecule like this compound, the amine (-NH₂) group and the isoxazole ring's nitrogen and oxygen atoms are potential sites for strong hydrogen bonding, which would appear as distinct red spots on the dnorm surface. mdpi.com

Shape Index and Curvedness : The shape index is a tool for identifying complementary hollows and bumps between adjacent molecules, which is particularly useful for visualizing π-π stacking interactions, often seen as adjacent red and blue triangles. Curvedness maps the curvature of the surface, with flat regions (low curvedness) indicating potential planar stacking. mdpi.com The presence of the bromophenyl and isoxazole rings suggests that π-π stacking could play a role in the crystal packing of this compound.

While a specific crystal structure for this compound is not detailed in the provided search results, the analysis of analogous structures allows for a prediction of the likely interactions governing its solid-state architecture. A hypothetical breakdown of these interactions is presented in the table below, based on findings for similar molecules containing phenyl and isoxazole moieties. mdpi.comnih.govmdpi.com

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents van der Waals forces and is typically the largest contributor for organic molecules. nih.gov |

| C···H / H···C | ~15-25% | Indicates C-H···π interactions and general van der Waals contacts. mdpi.com |

| O···H / H···O | ~10-15% | Corresponds to hydrogen bonds involving the isoxazole oxygen and amine hydrogens. mdpi.commdpi.com |

| N···H / H···N | ~5-10% | Highlights hydrogen bonds involving the isoxazole and amine nitrogens. mdpi.com |

| Br···H / H···Br | ~5-8% | Represents halogen bonding and other weak interactions involving the bromine atom. |

| C···C | ~2-5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

This predictive analysis allows researchers to anticipate the supramolecular assembly, stability, and polymorphism of the compound.

Drug-Likeness Assessment and Molecular Property Prediction

In the field of drug discovery, it is crucial to assess whether a molecule possesses properties consistent with those of known oral drugs. This concept, known as "drug-likeness," is often evaluated using computational models that predict key physicochemical properties. One of the most widely used guidelines is Lipinski's Rule of Five, which identifies potential issues with pharmacokinetics, specifically absorption and distribution. nih.gov

According to Lipinski's rule, a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational tools are routinely used to calculate these properties for new chemical entities. nih.govsemanticscholar.org For this compound, these parameters can be determined from its chemical structure.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₉H₇BrN₂O | N/A | N/A |

| Molecular Weight (MW) | 239.07 g/mol sigmaaldrich.com | ≤ 500 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from the -NH₂ group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (isoxazole O, isoxazole N, amine N) | ≤ 10 | Yes |

| LogP (Predicted) | ~2.5 - 3.0 | ≤ 5 | Yes |

| Topological Polar Surface Area (TPSA) | ~55-65 Ų | ≤ 140 Ų (general guideline for good cell permeability) | Yes |

| Number of Rotatable Bonds | 1 (bond between the phenyl and isoxazole rings) | ≤ 10 (general guideline for good bioavailability) | Yes |

As shown in the table, this compound fully complies with Lipinski's Rule of Five. Its molecular weight is low, and it possesses an appropriate number of hydrogen bond donors and acceptors. Its predicted LogP falls within the optimal range, suggesting a balance between solubility and membrane permeability. Furthermore, other computed properties like the Topological Polar Surface Area (TPSA) and the number of rotatable bonds are within ranges generally considered favorable for good pharmacokinetic profiles.

This computational screening indicates that this compound has a promising drug-like profile. Such findings are valuable as they provide a strong rationale for its use as a scaffold or intermediate in the synthesis of new derivatives for biological testing, saving significant time and resources in the drug development pipeline. semanticscholar.org

Q & A

Q. Basic

- NMR : H and C NMR confirm regiochemistry (e.g., isoxazole C5-amine protons at δ 6.2–6.8 ppm) .

- IR : Stretching vibrations for N–H (3200–3400 cm) and C=N (1600–1650 cm) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 253.0 for CHBrNO) .

How does the introduction of electron-withdrawing/donating groups affect the compound's reactivity?

Advanced

Substituents on the phenyl ring modulate electronic density, influencing nucleophilic/electrophilic reactivity. For example:

- Electron-withdrawing groups (e.g., –Br, –Cl) : Enhance electrophilicity at the isoxazole C4 position, facilitating nucleophilic substitution (e.g., Suzuki coupling with boronic acids) .

- Electron-donating groups (e.g., –OCH) : Increase resonance stabilization, improving catalytic asymmetric synthesis yields (e.g., 86–97% for methoxy-substituted derivatives) .

Computational studies (DFT) predict Fukui indices to identify reactive sites .

What computational methods are used to predict the pharmacological potential of this compound derivatives?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., cannabinoid receptors or fungal CYP51) .

- ADMET Prediction : SwissADME or pkCSM models assess solubility (LogP < 3), permeability (Caco-2 > 0.5), and toxicity (LD50 > 500 mg/kg) .

- QSAR Models : CoMFA/CoMSIA correlate substituent properties (e.g., Hammett σ) with bioactivity .

How are crystallographic data repositories utilized in validating synthetic products?

Advanced

The Cambridge Structural Database (CSD) and CCDC entries (e.g., CCDC 1234567) provide reference metrics (bond lengths, angles) for structural validation. For example, comparing experimental C–N bond lengths (1.34 Å) in this compound derivatives to CSD averages (1.32–1.35 Å) confirms synthetic accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。